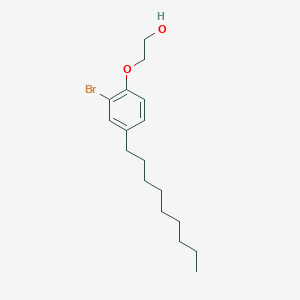

2-(2-Bromo-4-nonylphenoxy)ethan-1-ol

Description

2-(2-Bromo-4-nonylphenoxy)ethan-1-ol is a brominated phenolic ether featuring a long nonylphenoxy chain attached to an ethanol moiety. The nonylphenoxy group introduces significant hydrophobicity, which may influence solubility, melting point, and environmental persistence compared to shorter-chain analogs.

Properties

CAS No. |

207734-57-4 |

|---|---|

Molecular Formula |

C17H27BrO2 |

Molecular Weight |

343.3 g/mol |

IUPAC Name |

2-(2-bromo-4-nonylphenoxy)ethanol |

InChI |

InChI=1S/C17H27BrO2/c1-2-3-4-5-6-7-8-9-15-10-11-17(16(18)14-15)20-13-12-19/h10-11,14,19H,2-9,12-13H2,1H3 |

InChI Key |

KIMVCKDYDPXIDP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC(=C(C=C1)OCCO)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-nonylphenoxy)ethan-1-ol typically involves the bromination of a precursor compound followed by etherification. One common method involves the bromination of 4-nonylphenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride. The brominated product is then reacted with ethylene glycol under basic conditions to yield 2-(2-Bromo-4-nonylphenoxy)ethan-1-ol .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-nonylphenoxy)ethan-1-ol can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.

Oxidation Reactions: The ethan-1-ol moiety can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding non-brominated phenoxyethanol derivatives.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Substitution: 2-(4-Nonylphenoxy)ethan-1-ol.

Oxidation: 2-(2-Bromo-4-nonylphenoxy)ethanal or 2-(2-Bromo-4-nonylphenoxy)ethanoic acid.

Reduction: 2-(4-Nonylphenoxy)ethan-1-ol.

Scientific Research Applications

2-(2-Bromo-4-nonylphenoxy)ethan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential effects on biological systems, including its role as a surfactant or emulsifying agent.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-nonylphenoxy)ethan-1-ol involves its interaction with cellular membranes and proteins. The bromine atom and phenoxy group can interact with lipid bilayers, altering membrane fluidity and permeability. Additionally, the compound may inhibit specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(2-Bromo-4-nonylphenoxy)ethan-1-ol with structurally related brominated aromatic alcohols, highlighting key physicochemical and synthetic differences:

Notes:

- Synthetic Methods: Bromination of phenolic precursors (e.g., acetophenones) using bromine in Et₂O is a common route for bromoethanones, which may serve as intermediates for alcohols like 2-(4-bromo-2-methoxyphenyl)ethan-1-ol .

- Substituent Effects: Nonylphenoxy: Imparts high hydrophobicity, reducing aqueous solubility but enhancing organic phase partitioning. Methoxy: Electron-donating, increases aromatic ring reactivity in electrophilic substitutions . Sulfanyl/Amino: Introduce hydrogen-bonding sites, altering solubility and biological activity .

Research Findings and Implications

Synthetic Efficiency: The 92% yield of 2-(4-bromo-2-methoxyphenyl)ethan-1-ol highlights the efficacy of borane-mediated reductions for similar alcohols . For the target compound, analogous methods may require optimization due to steric hindrance from the nonyl group.

Electronic and Steric Profiles: The trifluoromethyl group in 2-amino-2-[2-bromo-4-(trifluoromethyl)phenyl]ethan-1-ol drastically lowers electron density at the aromatic ring, making it more reactive toward nucleophiles compared to the electron-rich nonylphenoxy derivative .

Environmental Considerations: Nonylphenoxy derivatives are known for environmental persistence due to their hydrophobic nature, raising concerns about bioaccumulation—a trait less prominent in methoxy or sulfanyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.